1,1-Dibenzyl-thiourea
Overview
Description
1,1-Dibenzyl-thiourea is a type of thiourea derivative. Thioureas are a broad family of compounds containing the >NCSN< moiety . They have gained significant attention due to their use in the synthesis of several important heterocyclic compounds . They are used in various fields such as organic synthesis and pharmaceutical industries .
Synthesis Analysis
Thiourea derivatives can be synthesized by the reaction of various anilines with CS2 . The synthesized compounds are characterized using UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .Molecular Structure Analysis
The molecular structure of thiourea derivatives is determined using X-ray crystallography and Hirshfeld surfaces analysis . These analyses reveal that hydrogen bonding and several weaker interactions such as N–H⋯S, and weak interactions such as C–H⋯O, C–H⋯S, C–H⋯π and C–H⋯N intermolecular interactions along with π–π stacking are cooperative in the stabilization of supramolecular structures .Chemical Reactions Analysis
Thiourea derivatives have a multitude of bonding possibilities due to the presence of sulfur and nitrogen atoms . Their coordination chemistry toward metal ions is very significant . They have a variety of coordination modes and have wide applications in biological systems .Physical And Chemical Properties Analysis
Thiourea derivatives are characterized using UV-visible and NMR spectroscopic techniques . The compounds are screened for in vitro inhibition of α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes .Scientific Research Applications
Antagonists of Transient Receptor Potential Channel
1,1-Dibenzyl-thiourea derivatives have been identified as potent antagonists of the transient receptor potential channel, vanilloid subfamily member 1 (TRPV1), which play a crucial role in pain regulation. A series of 1,3-diarylalkyl thioureas, including 1,1-Dibenzyl-thiourea variants, exhibited significant inhibitory effects on Ca(2+) uptake in rat DRG neurons, suggesting therapeutic potential in pain management (Y. Suh et al., 2005).
Corrosion Inhibition
1,1-Dibenzyl-thiourea has been studied as a corrosion inhibitor for mild steel in acidic solutions. Its effectiveness, along with other thiourea derivatives, was analyzed through various techniques, revealing that these compounds can significantly reduce corrosion rates. The study highlights the importance of the sulfur atom and the molecular structure in the inhibitory effect (V. Torres et al., 2014).
Green Synthesis and Environmental Applications
Research has also focused on the green synthesis of 1,1-Dibenzyl-thiourea derivatives using solar energy, emphasizing the importance of thioureas in medicinal chemistry due to their wide range of biological activities. This environmentally benign method offers an alternative to traditional synthesis methods, which involve hazardous chemicals (Priyanka P. Kumavat et al., 2013).
Nonlinear Optical Applications
The structural and optical properties of 1,1-Dibenzyl-thiourea derivatives have been explored for potential nonlinear optical applications. A study on 1,1-Dibenzyl-3-(2-bromobenzoyl)thiourea revealed its acentric crystalline packing and transparency in the visible to near-infrared region, making it suitable for such applications (W. Mark-Lee et al., 2018).
Pharmacological Evaluation
Thiourea derivatives, including 1,1-Dibenzyl-thiourea, have been evaluated for their pharmacological properties. Studies have shown these compounds exhibit antibacterial, antioxidant, and enzyme inhibition activities, suggesting their potential in pharmaceutical applications (S. Naz et al., 2020).
Safety And Hazards
Future Directions
The interest in acyl thioureas has continually been escalating owing to their extensive applications in diverse fields . The current review is a continuation of previous efforts in this area, focusing on the recent advancements . The synthesized compounds show promising antibacterial and antioxidant potential . They are very active (both in vitro and in vivo) against glucose-6-phosphatase (G6Pase) and moderately active against other selected enzymes .
properties
IUPAC Name |
1,1-dibenzylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2S/c16-15(18)17(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFCIWCWYTUZRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393233 | |
Record name | 1,1-Dibenzyl-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dibenzyl-thiourea | |
CAS RN |
40398-34-3 | |
Record name | 1,1-Dibenzyl-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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